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Molecular structure of the Sulfakinin peptide

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Molecular Structure of the Sulfakinin Peptide

Introduction

Sulfakinins (SKs) are a highly conserved family of neuropeptides found throughout the arthropod phylum. Functionally and structurally analogous to the vertebrate gastrin/cholecystokinin (CCK) peptide family, SKs are pleiotropic signaling molecules involved in a wide array of physiological processes.[1][2][3] Primarily recognized as satiety factors that inhibit food intake and modulate gut motility, they also play critical roles in regulating reproductive behaviors, aggression, and sensory perception.[2][4][5] SKs are synthesized as part of a larger precursor protein and undergo several post-translational modifications to become biologically active.[6][7] Their signaling is mediated by G-protein coupled receptors (GPCRs), making the SK pathway a potential target for the development of novel pest control agents.[1][8] This guide provides a detailed examination of the molecular structure of Sulfakinin, its post-translational modifications, signaling pathways, and the experimental protocols used for its characterization.

Primary Structure and Precursor Protein

Active Sulfakinin peptides are derived from a larger prepro-peptide precursor. This precursor typically contains a signal peptide at the N-terminus, which is cleaved during processing, followed by one or more SK peptide sequences.[1][6][7] These peptide sequences are flanked by dibasic cleavage sites (e.g., Lys-Arg), which are recognized by processing enzymes.[7]

While the N-terminal region of SK peptides can be variable, they share a highly conserved C-terminal heptapeptide core, DY(SO₃H)GHM/LRFamide, which is essential for biological activity.



[1] The variation in the N-terminal extensions of different SKs, even those derived from the same precursor, allows for potential tissue-specific signaling and functional diversity.[9][10][11]

Data Presentation: Sulfakinin Peptide Sequences

The following table summarizes the primary amino acid sequences of representative Sulfakinin peptides from various insect species.

Species	Peptide Name	Amino Acid Sequence	Molecular Weight (Da)
Drosophila melanogaster	Drosulfakinin I (DSK I)	FDDYGHMRFamide	-
Drosophila melanogaster	Drosulfakinin II (DSK II)	GGDDQFDDYGHMR Famide	-
Periplaneta americana	Pea-SK	EQFDDY(SO₃H)GHM RFamide	-
Periplaneta americana	Lem-SK-2	pQSDDY(SO₃H)GHM RFamide	-
Dendroctonus armandi	sSK	EEQVDDY(SO₃H)GH MRFamide	-
Apis mellifera	Sulfakinin	QQFDDYGHLRFamid e	1424.65[12]
Locusta migratoria	Sulfakinin	QLASDDYGHMRFam ide	1438.64[13]
Homarus americanus	Hoa-SK I	pEFDEY(SO₃H)GHM RFamide	-
Homarus americanus	Hoa-SK II	GGGEY(SO₃H)DDY(S O₃H)GHLRFamide	-

Note: "pQ" indicates pyroglutamate, and "amide" indicates C-terminal amidation. The tyrosine residue (Y) is typically sulfated, as indicated by (SO₃H).



Post-Translational Modifications (PTMs)

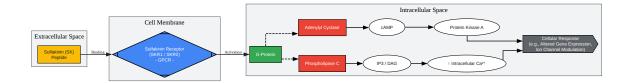
For Sulfakinin peptides to become fully active, they must undergo several crucial post-translational modifications. These modifications are critical for receptor binding and biological function.

Modification	Description	Significance
Tyrosine Sulfation	The addition of a sulfate group to the hydroxyl group of a specific tyrosine residue within the C-terminal conserved region.[1][14]	This is the hallmark modification of the Sulfakinin family and is generally essential for high-affinity binding to its receptors and subsequent biological activity. [1] Non-sulfated forms exist but often show reduced or different physiological effects.[10][15]
C-terminal Amidation	The C-terminal glycine residue of the nascent peptide is enzymatically converted to an amide group.[6]	Amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its stability and in vivo half-life. It is a common feature of many neuropeptides.
N-terminal Pyroglutamate Formation	The N-terminal glutamine (Q) or glutamate (E) residue cyclizes to form a pyroglutamate (pQ) residue.[6] [14]	This modification also protects the peptide from degradation by aminopeptidases, enhancing its stability.
O-methylation	Methylation of a glutamic acid residue has been identified in some SK variants.[14]	The functional significance of this modification is less understood but may contribute to the diversity of SK signaling.

Sulfakinin Signaling Pathway



Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), known as Sulfakinin receptors (SKRs).[1][8] In many insects, two distinct receptors, SKR1 and SKR2, have been identified.[4][16] The binding of SK to its receptor initiates an intracellular signaling cascade. Studies have shown that SKRs can couple to different G-proteins, leading to the activation of multiple second messenger pathways, including both the Ca²⁺ and cyclic AMP (cAMP) pathways.[8] This signaling ultimately alters cellular function, such as modulating ion channel activity or regulating gene expression. For example, in the antennae of the oriental fruit fly, SK signaling via SKR1 alters the expression of specific odorant receptor (OR) genes, shifting the fly's behavior from mating to foraging.[4][5]



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Caption: Generalized Sulfakinin signaling pathway via G-protein coupled receptors.

Experimental Protocols

The elucidation of Sulfakinin's structure and function relies on a combination of biochemical, analytical, and molecular biology techniques.

Protocol 1: Peptide Identification and Sequencing

This protocol outlines a general workflow for identifying endogenous SK peptides from insect tissues.

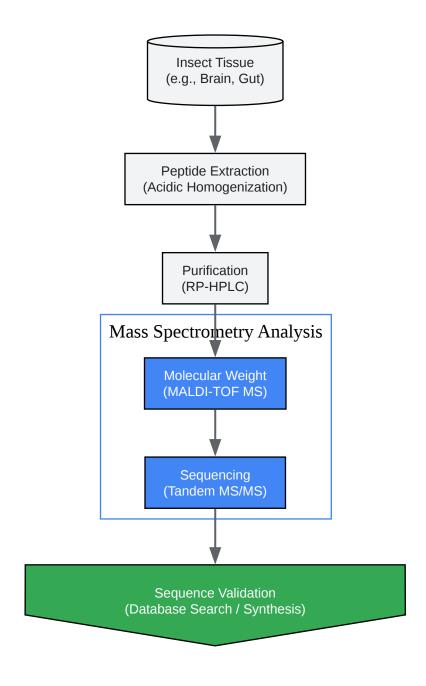
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- Tissue Homogenization and Extraction: Tissues rich in neurosecretory cells (e.g., brain, corpora cardiaca, gut) are dissected and homogenized in an acidic extraction buffer (e.g., acetone or methanol-based) to precipitate larger proteins while keeping smaller peptides in solution.
- Purification by HPLC: The crude peptide extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity, and fractions are collected. Bioactivity of the fractions can be monitored using a relevant bioassay (e.g., hindgut contraction assay).[14]
- Mass Spectrometry (MS) Analysis:
 - MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight MS is used to determine the precise molecular weights of peptides in the active HPLC fractions.[1]
 - Tandem MS (MS/MS): Peptides of interest are selected for fragmentation. The resulting fragment ion spectrum provides information about the amino acid sequence. This process, often using techniques like electrospray ionization (ESI-MS), is a primary method for peptide sequencing.[17]
- Sequence Confirmation: The sequence derived from MS/MS data is confirmed by comparing
 it with sequences predicted from transcriptome or genome databases or by synthesizing the
 predicted peptide and comparing its HPLC retention time and MS/MS spectrum to the native
 peptide.[1]





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Caption: Experimental workflow for the identification and sequencing of Sulfakinin peptides.

Protocol 2: Three-Dimensional Structure Determination by NMR



While the primary sequence is well-established, determining the 3D solution structure provides deeper insight into receptor interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for this.[17][18]

- Sample Preparation: A high-purity (>95%), concentrated (0.1-5 mM) sample of synthetic SK peptide is required.[19] The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O) to minimize solvent proton signals.[19]
- NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.[19]
 - TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an entire amino acid residue).[19]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the primary sequence.[18][19]
- Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence using the through-bond information from COSY and TOCSY experiments.[18]
- Structure Calculation: The through-space distance restraints obtained from the NOESY
 experiment are used as input for molecular dynamics software. The software calculates a
 family of 3D structures that are consistent with these experimental restraints.[20]
- Structure Validation: The resulting structures are evaluated for quality and consistency with the experimental data.

Protocol 3: Functional Characterization via RNA Interference (RNAi)

RNAi is a powerful technique used to investigate the physiological role of SK and its receptors by knocking down their gene expression.



- dsRNA Synthesis: A DNA template corresponding to a unique region of the target SK or SKR gene is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).
- dsRNA Injection: The purified dsRNA is microinjected into the target insect at a specific life stage (e.g., larva or adult). A control group is injected with a non-specific dsRNA (e.g., from GFP).[1]
- Gene Knockdown Verification: After a suitable incubation period, RNA is extracted from the insects, and quantitative real-time PCR (qRT-PCR) is performed to confirm that the transcript level of the target gene has been significantly reduced compared to the control group.[1]
- Phenotypic Analysis: The dsRNA-treated insects are subjected to behavioral or physiological assays to observe the effect of the gene knockdown. For example, to test SK's role as a satiety factor, food intake and body weight changes are measured and compared between the SK-knockdown group and the control group.[1]

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- To cite this document: BenchChem. [Molecular structure of the Sulfakinin peptide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044614#molecular-structure-of-the-sulfakinin-peptide]

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